molecular formula C19H20ClN5O2S B10940299 N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-[(4-propoxypyrimidin-2-yl)sulfanyl]acetamide

N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-[(4-propoxypyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B10940299
M. Wt: 417.9 g/mol
InChI Key: KFXNQTPPIOQZRJ-UHFFFAOYSA-N
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Description

N~1~-(1-Benzyl-4-chloro-1H-pyrazol-3-yl)-2-[(4-propoxy-2-pyrimidinyl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a benzyl group, a chloro-substituted pyrazole ring, a propoxy-substituted pyrimidine ring, and a sulfanylacetamide moiety. Such compounds are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-[(4-propoxy-2-pyrimidinyl)sulfanyl]acetamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Chlorination: The pyrazole ring is then chlorinated using a chlorinating agent such as thionyl chloride.

    Benzylation: The chlorinated pyrazole is benzylated using benzyl chloride in the presence of a base like potassium carbonate.

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized separately through the reaction of an appropriate aldehyde with guanidine.

    Propoxylation: The pyrimidine ring is propoxylated using propyl bromide.

    Coupling Reaction: The benzylated pyrazole and the propoxylated pyrimidine are coupled using a sulfanylacetamide linker in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitro groups (if present) or other reducible functionalities.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives of the compound.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving pyrazole and pyrimidine derivatives.

    Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Possible use in the development of agrochemicals or pharmaceuticals.

Mechanism of Action

The exact mechanism of action for this compound would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, modulating their activity. The benzyl and chloro groups could enhance binding affinity, while the sulfanylacetamide moiety might be involved in specific interactions with the target.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(1-Benzyl-4-chloro-1H-pyrazol-3-yl)-2-[(4-methoxy-2-pyrimidinyl)sulfanyl]acetamide
  • N~1~-(1-Benzyl-4-chloro-1H-pyrazol-3-yl)-2-[(4-ethoxy-2-pyrimidinyl)sulfanyl]acetamide

Uniqueness

The unique combination of the propoxy group on the pyrimidine ring and the sulfanylacetamide linker distinguishes this compound from its analogs. This structural variation can lead to differences in biological activity, stability, and solubility, making it a compound of interest for further study.

Properties

Molecular Formula

C19H20ClN5O2S

Molecular Weight

417.9 g/mol

IUPAC Name

N-(1-benzyl-4-chloropyrazol-3-yl)-2-(4-propoxypyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C19H20ClN5O2S/c1-2-10-27-17-8-9-21-19(23-17)28-13-16(26)22-18-15(20)12-25(24-18)11-14-6-4-3-5-7-14/h3-9,12H,2,10-11,13H2,1H3,(H,22,24,26)

InChI Key

KFXNQTPPIOQZRJ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=NC(=NC=C1)SCC(=O)NC2=NN(C=C2Cl)CC3=CC=CC=C3

Origin of Product

United States

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